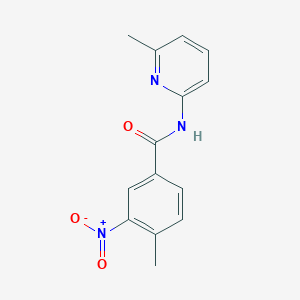
4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides It features a benzene ring substituted with a nitro group, a methyl group, and an amide linkage to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide typically involves the following steps:
Amidation: The nitro-substituted benzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 6-methyl-2-aminopyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 4-methyl-N-(6-methylpyridin-2-yl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and 6-methyl-2-aminopyridine.
Applications De Recherche Scientifique
4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitro group.
4-methyl-N-(6-methylpyridin-2-yl)piperazine-1-carboxamide: Contains a piperazine ring instead of a benzene ring.
4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidin-2-amine: Features a pyrimidine ring instead of a benzene ring.
Uniqueness
4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a pyridine ring, which confer specific electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C14H13N3O3 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
4-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O3/c1-9-6-7-11(8-12(9)17(19)20)14(18)16-13-5-3-4-10(2)15-13/h3-8H,1-2H3,(H,15,16,18) |
Clé InChI |
JEJVQHDUAYEQAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704612.png)
![6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11704616.png)

![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704628.png)
![1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one](/img/structure/B11704634.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide](/img/structure/B11704641.png)
![3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11704644.png)

![Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate](/img/structure/B11704651.png)

![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11704654.png)

